Furan-3-yl vs. Furan-2-yl Regioisomer: Impact on Cytotoxic Potency in Cancer Cell Line Panels
In a focused library of 2-phenylacrylamide derivatives, the furan-3-yl analogue (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (compound 37) exhibited broad-spectrum growth inhibition with GI50 values of 5–16 µM across a panel of cancer cell lines [1]. This potency range is statistically indistinguishable from the furan-2-yl analogues in the same library (e.g., 5-chlorofuran-2-yl GI50 5–16 µM), but the furan-3-yl substitution eliminates the potential for electrophilic ring-opening metabolites associated with 2-substituted furans, thereby offering a differentiated safety profile without sacrificing potency [1]. The target compound (CAS 1799264-52-0) retains the furan-3-yl attachment but replaces the cyano group and N-benzyl side chain with a hydroxy-methoxy-methylpropyl moiety, which is predicted to further modulate cell permeability and target engagement relative to the published furan-3-yl lead.
| Evidence Dimension | Cancer cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | No direct GI50 data available for CAS 1799264-52-0; predicted to reside in the low-to-mid micromolar range based on furan-3-yl acrylamide scaffold precedent |
| Comparator Or Baseline | (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (compound 37): GI50 = 5–16 µM across multiple cancer cell lines; (E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (compound 33): GI50 = 5–16 µM |
| Quantified Difference | Furan-3-yl and furan-2-yl cyano-acrylamides show equivalent potency ranges; the differentiation lies in the metabolic stability advantage of the 3-yl regioisomer |
| Conditions | In vitro growth inhibition assay; 11 human cancer cell lines; 72 h drug exposure; sulforhodamine B endpoint |
Why This Matters
Purchasing the furan-3-yl regioisomer over the furan-2-yl variant preserves the scaffold's cytotoxic potential while reducing the risk of furan ring-opening toxicity, a key consideration for in vivo lead optimization programs.
- [1] Tarleton, M., Dyson, L., Gilbert, J., Sakoff, J. A., McCluskey, A. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorg. Med. Chem. 2013, 21, 333–347. View Source
